molecular formula C11H7NO B14746756 Naphtho[1,2-D][1,2]oxazole CAS No. 233-00-1

Naphtho[1,2-D][1,2]oxazole

Katalognummer: B14746756
CAS-Nummer: 233-00-1
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: KZCMZPDROXCRGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphtho[1,2-d]isoxazole is a heterocyclic compound that features a fused ring system consisting of a naphthalene moiety and an isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Naphtho[1,2-d]isoxazole can be synthesized through several methods. One common approach involves the oxidative cyclization of naphthaldehyde oximes. For instance, the conversion of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime to 9-methoxynaphtho[1,2-d]isoxazole 2-oxide using phenyliodine(III) diacetate (PIDA) as an oxidant . The reaction is typically carried out in deuterated dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

While specific industrial production methods for naphtho[1,2-d]isoxazole are not extensively documented, the general principles of organic synthesis and scale-up processes apply. These methods would likely involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Naphtho[1,2-d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of naphtho[1,2-d]isoxazole involves its interaction with various molecular targets. For instance, the compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects . The exact pathways and targets depend on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Naphtho[1,2-d]isoxazole can be compared with other similar compounds, such as:

Conclusion

Naphtho[1,2-d]isoxazole is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable target for synthetic chemists and researchers in medicinal chemistry and materials science.

Eigenschaften

CAS-Nummer

233-00-1

Molekularformel

C11H7NO

Molekulargewicht

169.18 g/mol

IUPAC-Name

benzo[e][1,2]benzoxazole

InChI

InChI=1S/C11H7NO/c1-2-4-9-8(3-1)5-6-11-10(9)7-12-13-11/h1-7H

InChI-Schlüssel

KZCMZPDROXCRGA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C=NO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.